molecular formula C18H24N2O2 B11320189 N-(8-butoxyquinolin-5-yl)pentanamide

N-(8-butoxyquinolin-5-yl)pentanamide

Cat. No.: B11320189
M. Wt: 300.4 g/mol
InChI Key: BGTACLPBQAXBIT-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)pentanamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring substituted with a butoxy group at the 8th position and a pentanamide group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(8-butoxyquinolin-5-yl)pentanamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Butoxy Group: The butoxy group can be introduced through an alkylation reaction using butyl bromide and a suitable base, such as potassium carbonate.

    Formation of the Pentanamide Group: The pentanamide group can be introduced through an amide coupling reaction using pentanoic acid and a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include steps such as recrystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(8-butoxyquinolin-5-yl)pentanamide can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: The compound can be reduced to form various reduced quinoline derivatives.

    Substitution: The butoxy and pentanamide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: N-(8-butoxyquinolin-5-yl)pentanamide and its derivatives are investigated for their potential therapeutic applications, particularly as inhibitors of specific enzymes and receptors.

Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison: N-(8-butoxyquinolin-5-yl)pentanamide is unique due to the presence of the butoxy group, which may confer specific physicochemical properties, such as increased lipophilicity and altered biological activity, compared to its methoxy, ethoxy, and propoxy analogs.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)pentanamide

InChI

InChI=1S/C18H24N2O2/c1-3-5-9-17(21)20-15-10-11-16(22-13-6-4-2)18-14(15)8-7-12-19-18/h7-8,10-12H,3-6,9,13H2,1-2H3,(H,20,21)

InChI Key

BGTACLPBQAXBIT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OCCCC

Origin of Product

United States

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